Pyrazolethione, 3-11

Description

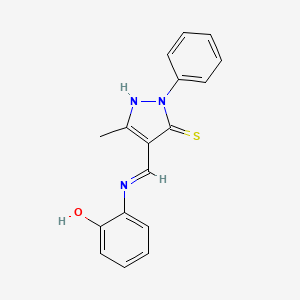

Pyrazolethione, 3-11 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Properties

IUPAC Name |

4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,19,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFBIZPKHUGTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolethione, 3-11 typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a carbonyl compound, followed by cyclization and subsequent functionalization. For instance, the reaction of hydrazine with a diketone can yield a pyrazole intermediate, which can then be further functionalized to produce Pyrazolethione, 3-11 .

Industrial Production Methods

Industrial production of Pyrazolethione, 3-11 often employs eco-friendly methodologies, such as microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazolethione, 3-11 undergoes various chemical reactions, including:

Oxidation: Pyrazolethione, 3-11 can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert Pyrazolethione, 3-11 into its corresponding thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

Scientific Research Applications

Pyrazolethione, 3-11 has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Pyrazolethione, 3-11 is used in the study of enzyme inhibition and as a probe for biological pathways.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of Pyrazolethione, 3-11 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Conclusion

Pyrazolethione, 3-11 is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, chemical reactivity, and potential in various scientific fields make it a valuable subject of study. Continued research into Pyrazolethione, 3-11 and its derivatives promises to uncover even more applications and deepen our understanding of this versatile compound.

Q & A

Q. What are the optimal synthetic pathways for Pyrazolethione, 3-11, and how can purity be validated?

Methodological Answer :

- Synthesis Design : Use retrosynthetic analysis to identify feasible routes, prioritizing atom economy and yield optimization. For example, explore thiolation reactions of pyrazole precursors under controlled pH and temperature .

- Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV-Vis detection (λ = 250–300 nm) and compare retention times against reference standards. Validate via NMR (¹H/¹³C) and mass spectrometry to confirm molecular integrity .

Q. How can the stability of Pyrazolethione, 3-11 be assessed under varying environmental conditions?

Methodological Answer :

- Stability Testing : Design accelerated degradation studies under stress conditions (e.g., heat [40–80°C], humidity [75% RH], and light [UV exposure]). Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation for thermal degradation) .

- Data Interpretation : Compare degradation profiles to establish shelf-life predictions and identify critical storage parameters .

Q. What spectroscopic techniques are most effective for characterizing Pyrazolethione, 3-11’s electronic and structural properties?

Methodological Answer :

- Electronic Properties : Use UV-Vis spectroscopy to analyze absorption maxima (λmax) in solvents of varying polarity. Correlate with DFT (Density Functional Theory) calculations for bandgap estimation .

- Structural Analysis : Combine X-ray crystallography (for solid-state structure) and FT-IR spectroscopy to identify functional groups (e.g., S-H stretching at ~2550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) for Pyrazolethione, 3-11 be systematically investigated?

Methodological Answer :

Q. What strategies resolve contradictions in reported bioactivity data for Pyrazolethione, 3-11?

Methodological Answer :

- Root-Cause Analysis :

- Data Audit : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Inconsistent solvent use (DMSO vs. aqueous buffers) may explain variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .

- Validation : Replicate key studies under standardized conditions, reporting detailed metadata (e.g., cell passage number, reagent lot numbers) .

Q. How can mechanistic studies of Pyrazolethione, 3-11’s biological activity be designed to minimize bias?

Methodological Answer :

Q. What computational models predict the pharmacokinetic (PK) profile of Pyrazolethione, 3-11?

Methodological Answer :

- In Silico Modeling : Use tools like GastroPlus® to simulate absorption (logP, pKa), distribution (volume of spread), and metabolism (CYP450 enzyme interactions) .

- Validation : Compare predictions with in vivo PK data (e.g., plasma concentration-time curves in rodent models) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.